![molecular formula C16H9Cl2NOS B3009767 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 320422-48-8](/img/structure/B3009767.png)
3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile, also known as 3DMBT, is an organic compound with a wide range of applications in scientific research. It is an aromatic heterocyclic compound, containing both a benzene ring and a thiophene ring. It is a colorless solid that is soluble in organic solvents such as acetonitrile, dichloromethane, and dimethyl sulfoxide. 3DMBT has been studied for its potential applications in a variety of areas, including drug delivery, organic synthesis, and catalysis.
Scientific Research Applications
Synthesis and Crystal Structure
The research in this area mainly focuses on the synthesis and crystal structure of derivatives similar to 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile. For instance, a study by Moustafa and Girgis (2007) delved into the synthesis of related compounds and detailed their crystal structure using X-ray data, highlighting the importance of understanding the molecular configuration in drug development and material science (Moustafa & Girgis, 2007).
Cytotoxic Activity and Molecular Docking
El Gaafary et al. (2021) explored the cytotoxic activity of a similar compound against various cancer cell lines. This research is crucial for developing new therapeutic agents. Additionally, their study included molecular docking to analyze the interaction with biological targets, which is essential for drug design (El Gaafary et al., 2021).
Antitumor and Tyrosine Kinase Receptor Inhibition
El-Agrody et al. (2022) synthesized a related compound and assessed its antiproliferative profile against various cancer cell lines. They also examined its efficacy in inhibiting specific kinases, providing valuable insights for cancer therapy (El-Agrody et al., 2022).
Antimicrobial Activity
Okasha et al. (2022) investigated the antimicrobial activity of a similar compound. Their findings are significant for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Okasha et al., 2022).
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS/c17-12-6-5-10(7-13(12)18)9-20-16-11-3-1-2-4-14(11)21-15(16)8-19/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKWHPGCSMQCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

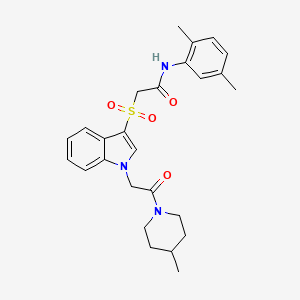
![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)
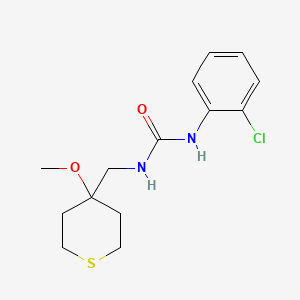
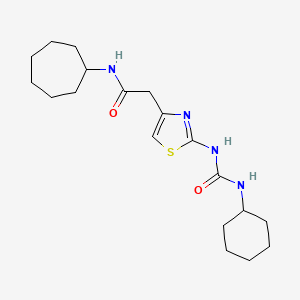
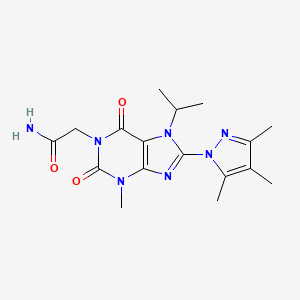
![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)
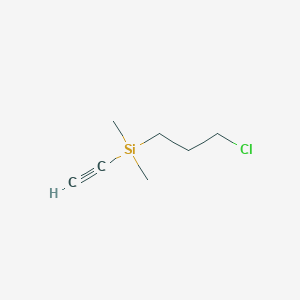
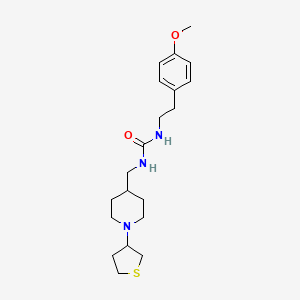
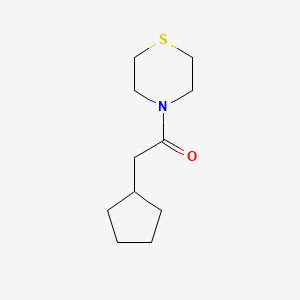
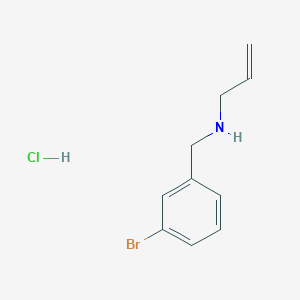


![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)